3-Chloromethyl-4H-[1,2,4]triazole
Overview
Description
“3-Chloromethyl-4H-[1,2,4]triazole” is a chemical compound with the molecular formula C3H4ClN3 . It has a molecular weight of 117.54 g/mol . The compound belongs to the class of triazoles, which are nitrogen-containing heterocyclic compounds .
Synthesis Analysis
The synthesis of triazole derivatives, including “3-Chloromethyl-4H-[1,2,4]triazole”, often involves various types of reactions under mild conditions . The synthesis process can accommodate a broad range of substituents around the core structures, paving the way for the construction of diverse novel bioactive molecules .
Molecular Structure Analysis
The molecular structure of “3-Chloromethyl-4H-[1,2,4]triazole” consists of a five-membered ring containing three nitrogen atoms . The compound also contains a chloromethyl group attached to the triazole ring .
Chemical Reactions Analysis
Triazoles, including “3-Chloromethyl-4H-[1,2,4]triazole”, can undergo various chemical reactions due to their structural characteristics . They can accommodate a broad range of electrophiles and nucleophiles around their core structures .
Physical And Chemical Properties Analysis
“3-Chloromethyl-4H-[1,2,4]triazole” is a solid compound . Its exact physical and chemical properties, such as melting point, boiling point, and density, are not specified in the sources .
Scientific Research Applications
Synthesis of Energetic Salts
3-Chloromethyl-4H-[1,2,4]triazole has been used in the synthesis of triazolyl-functionalized monocationic energetic salts. These salts, created through metathetical reactions and subsequent protonation, exhibit good thermal stability and relatively high density, making them suitable for energetic material applications (Wang et al., 2007).
Pesticide Intermediate
This compound is an important intermediate in the preparation of pesticides. The synthesis involves hydroxymethylation and reaction with thionyl chloride, achieving high yields over 92.3% (Ying, 2004).
Molecular Interactions Analysis
In a study on biologically active 1,2,4-triazole derivatives, 3-Chloromethyl-4H-[1,2,4]triazole was used to synthesize compounds for analyzing intermolecular interactions. The study employed techniques like X-ray diffraction and thermogravimetric analysis (Shukla et al., 2014).
Inhibitor in Plant Growth
It has been used as a growth inhibitor in plants, specifically impacting chlorophyll synthesis and plastid development in higher plants (Wolf, 1962).
Synthesis of 1,2,4-Triazole Derivatives
The compound plays a role in the synthesis of various 1,2,4-triazole derivatives, which have broad biological activities and applications in pharmaceutical development (Ferreira et al., 2013).
Corrosion Inhibition
Studies have shown its derivatives, like 4H-1,2,4-triazole, are effective in corrosion inhibition of metals, particularly mild steel, in acidic media. This application is crucial in extending the life of metals in corrosive environments (Bentiss et al., 2007).
properties
IUPAC Name |
5-(chloromethyl)-1H-1,2,4-triazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4ClN3/c4-1-3-5-2-6-7-3/h2H,1H2,(H,5,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLAZMGQANOHRCR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=N1)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60363784 | |
Record name | 3-CHLOROMETHYL-4H-[1,2,4]TRIAZOLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60363784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloromethyl-4H-[1,2,4]triazole | |
CAS RN |
55928-92-2 | |
Record name | 3-CHLOROMETHYL-4H-[1,2,4]TRIAZOLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60363784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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